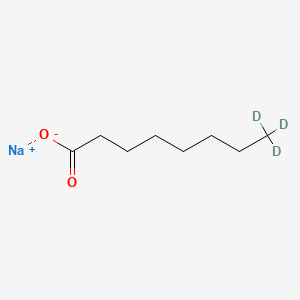

Sodium Octanoate-8,8,8-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium Octanoate-8,8,8-d3, also known as Sodium Octanoate-8,8,8-[d3], is an isotopically labeled compound with the molecular formula C8H12D3NaO2 and a molecular weight of 169.21 g/mol. This compound is primarily used in research due to its stable isotopic labeling, which makes it valuable for various scientific studies, including metabolic research, environmental analysis, and clinical diagnostics.

Preparation Methods

The synthesis of Sodium Octanoate-8,8,8-d3 involves the incorporation of deuterium atoms into the octanoate structure. One common method for preparing sodium octanoate derivatives involves the reaction of octanoic acid with sodium hydroxide to form the sodium salt. For the deuterated version, deuterated reagents are used to introduce the deuterium atoms at specific positions in the molecule .

Industrial production methods for isotopically labeled compounds like this compound often involve custom synthesis to meet specific research needs. These methods ensure high purity and precise isotopic labeling, which are crucial for accurate experimental results .

Chemical Reactions Analysis

Sodium Octanoate-8,8,8-d3 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield octanoic acid derivatives, while reduction can produce octanol derivatives.

Scientific Research Applications

Sodium Octanoate-8,8,8-d3 has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: It is employed in metabolic research to trace metabolic pathways and understand the dynamics of biochemical processes.

Medicine: It is used in clinical diagnostics for imaging and diagnosis, as well as in the study of drug metabolism and pharmacokinetics.

Industry: It is used as an environmental pollutant standard for detecting contaminants in air, water, soil, sediment, and food.

Mechanism of Action

The mechanism of action of Sodium Octanoate-8,8,8-d3 involves its role as a stable isotope tracer. In metabolic studies, it helps researchers track the incorporation and transformation of octanoate in various biochemical pathways. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing for precise monitoring of metabolic processes.

Comparison with Similar Compounds

Sodium Octanoate-8,8,8-d3 is unique due to its isotopic labeling with deuterium. Similar compounds include:

Sodium Octanoate: The non-deuterated version, used in similar applications but without the isotopic labeling.

Sodium Hexanoate: A shorter-chain fatty acid salt, used in metabolic and environmental studies.

Sodium Decanoate: A longer-chain fatty acid salt, also used in metabolic and environmental studies.

The uniqueness of this compound lies in its ability to provide detailed insights into metabolic pathways and reaction mechanisms due to its isotopic labeling, which is not possible with non-labeled compounds.

Biological Activity

Sodium Octanoate-8,8,8-d3 is a deuterated form of sodium octanoate, a medium-chain fatty acid (MCFA) with significant biological activity. This compound has garnered attention for its potential therapeutic effects on lipid metabolism, oxidative stress, and inflammatory responses in various biological systems. This article synthesizes findings from recent studies and includes data tables and case studies to illustrate the compound's biological activity.

- Molecular Formula : C8H12D3NaO2

- Molecular Weight : 169.21 g/mol

- CAS Number : 1219795-01-3

- IUPAC Name : this compound

Sodium octanoate functions primarily through the modulation of lipid metabolism and inflammatory pathways. It influences several key processes:

-

Lipid Metabolism :

- In studies involving aquatic animals, sodium octanoate supplementation has been shown to reduce hepatic lipid accumulation. For instance, a study on large yellow croaker indicated that dietary sodium octanoate significantly decreased triglyceride (TG) and total cholesterol (TC) levels while enhancing high-density lipoprotein (HDL) cholesterol levels .

- Oxidative Stress Reduction :

- Anti-inflammatory Effects :

Case Study: Effects on Aquatic Animals

A 10-week feeding trial on large yellow croaker demonstrated the effects of sodium octanoate on lipid metabolism:

| Parameter | Control (FO Diet) | SO Diet (7% Soybean Oil) | OCT Supplementation (2.1 g/kg) |

|---|---|---|---|

| Hepatic Crude Lipid (%) | 5.0 | 15.0 | 7.0 |

| Serum TG (mg/dL) | 150 | 300 | 180 |

| Serum TC (mg/dL) | 200 | 400 | 250 |

| HDL Cholesterol (mg/dL) | 50 | 30 | 70 |

| Oxidative Stress Marker (MDA) | 2.5 | 6.0 | 3.0 |

The results indicated that sodium octanoate supplementation effectively mitigated the adverse effects of high soybean oil diets by improving lipid profiles and reducing oxidative stress markers .

Mechanistic Insights

The underlying mechanisms were elucidated through gene expression analysis:

- Down-regulated Genes : Lipogenesis-related genes (acc1, scd1, fas) were significantly down-regulated in response to sodium octanoate supplementation.

- Up-regulated Genes : Conversely, genes associated with lipolysis (atgl, hsl) and fatty acid oxidation (cpt1, mcad) were up-regulated, indicating enhanced fat utilization .

Additional Observations

Research has also explored the implications of sodium octanoate in mammalian systems:

- Insulin Sensitivity : Studies suggest that sodium octanoate may improve insulin sensitivity by modulating fat accumulation in liver tissues .

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects against conditions like hepatic encephalopathy, although further research is needed to clarify these findings .

Properties

Molecular Formula |

C8H15NaO2 |

|---|---|

Molecular Weight |

169.21 g/mol |

IUPAC Name |

sodium;8,8,8-trideuteriooctanoate |

InChI |

InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i1D3; |

InChI Key |

BYKRNSHANADUFY-NIIDSAIPSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.